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Cat. No.: B581545
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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is a halogenated and functionalized

pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic

substitution pattern, featuring a chloro group, a methoxy group, and a protected aldehyde

(dimethoxymethyl acetal), offers a versatile scaffold for the synthesis of complex molecular

architectures. Pyridine rings are a cornerstone in pharmaceutical development, present in a

vast array of FDA-approved drugs, owing to their ability to engage in various biological

interactions and their synthetic tractability.[1][2] This guide provides a comprehensive overview

of the physical properties, a plausible synthetic route, and the potential applications of this

valuable building block.

Physicochemical Properties
Detailed experimental data for 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is not

extensively reported in public literature. The following table summarizes its known identifiers
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and predicted physical properties based on its structure and data from analogous compounds.

Property Value Source/Justification

CAS Number 1261365-50-7 [3][4]

Molecular Formula C₉H₁₂ClNO₃ [3][4]

Molecular Weight 217.65 g/mol [3][4]

Appearance
Colorless to light yellow liquid

or low-melting solid

Predicted based on similar

substituted pyridines.

Boiling Point >200 °C (Predicted)
Extrapolated from related

substituted methoxypyridines.

Melting Point <30 °C (Predicted)

Many small, functionalized

pyridines are liquids or low-

melting solids at room

temperature.

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

THF). Low solubility in water.

Predicted based on the

molecule's polarity and

functional groups.

Storage Inert atmosphere, 2-8°C [4]

Synthesis and Purification
A definitive, published synthetic protocol for 5-Chloro-3-(dimethoxymethyl)-2-
methoxypyridine is not readily available. However, a scientifically sound and logical multi-step

synthesis can be proposed based on well-established organic chemistry transformations. The

proposed pathway starts from the commercially available 2-methoxypyridine and involves three

key steps: Vilsmeier-Haack formylation, regioselective chlorination, and acetal protection.

Proposed Synthetic Workflow
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Caption: Proposed synthetic pathway for 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Vilsmeier-Haack Formylation of 2-Methoxypyridine
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The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic

and heteroaromatic compounds.[5][6] The methoxy group at the 2-position of the pyridine ring

is an electron-donating group, which activates the ring towards electrophilic substitution,

directing the formylation primarily to the 3- and 5-positions. The 3-position is generally favored

due to electronic and steric factors.

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic

stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous

dichloromethane (DCM) to 0 °C.

Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq)

dropwise to the cooled POCl₃ solution, maintaining the temperature below 5 °C. Stir the

mixture at this temperature for 30 minutes to form the Vilsmeier reagent, a chloroiminium

salt.

Formylation Reaction: Add a solution of 2-methoxypyridine (1.0 eq) in anhydrous DCM

dropwise to the Vilsmeier reagent.

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat

to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC).

Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated

aqueous solution of sodium bicarbonate until the effervescence ceases.

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x

volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield crude 3-formyl-2-methoxypyridine.

Step 2: Chlorination of 3-Formyl-2-methoxypyridine

The formyl group is a deactivating group, which will direct the subsequent electrophilic

chlorination to the 5-position of the pyridine ring. N-Chlorosuccinimide (NCS) is a common and

effective reagent for this transformation.

Reaction Setup: Dissolve the crude 3-formyl-2-methoxypyridine (1.0 eq) in a suitable solvent

such as acetonitrile or dichloromethane.
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Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise to the solution at room

temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated

temperature (40-50 °C) until the starting material is consumed, as indicated by TLC.

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the

combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted

NCS, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under

reduced pressure, and purify the crude product by column chromatography on silica gel to

obtain 5-chloro-3-formyl-2-methoxypyridine.

Step 3: Acetal Protection of 5-Chloro-3-formyl-2-methoxypyridine

The aldehyde functional group is often protected as an acetal to prevent its reaction in

subsequent synthetic steps where basic or nucleophilic conditions are employed.[7]

Reaction Setup: Dissolve 5-chloro-3-formyl-2-methoxypyridine (1.0 eq) in an excess of

anhydrous methanol, which acts as both the reagent and the solvent.

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or

concentrated sulfuric acid.

Reaction: Stir the mixture at room temperature for several hours. The formation of the acetal

is an equilibrium reaction, and the large excess of methanol drives the equilibrium towards

the product.

Neutralization and Work-up: Neutralize the acid catalyst with a base, such as triethylamine or

a saturated solution of sodium bicarbonate. Remove the excess methanol under reduced

pressure.

Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and

brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final

product, 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. Further purification can be

achieved by vacuum distillation or column chromatography if necessary.
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Reactivity and Stability
The reactivity of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is dictated by its

functional groups:

Chloropyridine Moiety: The chlorine atom at the 5-position can participate in various cross-

coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the

introduction of a wide range of substituents at this position. The electron-withdrawing nature

of the pyridine ring facilitates nucleophilic aromatic substitution under certain conditions.

Dimethoxymethyl Acetal: The acetal group is stable under neutral and basic conditions but is

readily hydrolyzed back to the aldehyde in the presence of aqueous acid. This allows for the

selective unmasking of the formyl group when desired for subsequent reactions like Wittig

olefination, reduction to an alcohol, or oxidation to a carboxylic acid.

Methoxy Group: The methoxy group at the 2-position can potentially be cleaved under harsh

acidic conditions (e.g., HBr) to reveal a hydroxyl group, although this would likely also

hydrolyze the acetal.

The compound should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent

degradation.[4] It is likely sensitive to strong acids and oxidizing agents.

Applications in Drug Discovery
While specific applications of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine are not

widely documented, its structural motifs are highly relevant in medicinal chemistry. Substituted

pyridines are prevalent in numerous therapeutic agents across various disease areas, including

oncology, infectious diseases, and central nervous system disorders.[1][2]

The combination of a chloro, methoxy, and a masked formyl group on a pyridine scaffold

provides a powerful platform for the generation of diverse chemical libraries for high-throughput

screening.

The chloro group serves as a handle for late-stage functionalization via cross-coupling

reactions, enabling the exploration of structure-activity relationships (SAR).
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The methoxy group can influence the compound's metabolic stability and conformational

preferences.

The protected formyl group at the 3-position can be deprotected and elaborated into a

variety of other functional groups, further expanding the chemical space that can be explored

from this intermediate. For instance, the resulting aldehyde can be converted into amines,

alcohols, or carboxylic acids, which are common functionalities in drug molecules for

interacting with biological targets.

This trifunctionalized pyridine is a valuable intermediate for the synthesis of complex,

polysubstituted pyridine derivatives as potential kinase inhibitors, GPCR modulators, or other

targeted therapies.

Safety and Handling
As with any chemical, 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine should be handled

with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically

resistant gloves.

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash

the affected area immediately with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong acids and oxidizing agents.[4]

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 5-Chloro-3-
(dimethoxymethyl)-2-methoxypyridine and analysis of similar compounds.

¹H NMR (CDCl₃, 400 MHz):

δ 8.1-8.3 (d, 1H, pyridine H-6)
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δ 7.6-7.8 (d, 1H, pyridine H-4)

δ 5.4-5.6 (s, 1H, acetal CH)

δ 3.9-4.1 (s, 3H, pyridine-OCH₃)

δ 3.3-3.5 (s, 6H, acetal-OCH₃)

¹³C NMR (CDCl₃, 100 MHz):

δ 160-165 (C-2)

δ 145-150 (C-6)

δ 138-142 (C-4)

δ 125-130 (C-5)

δ 120-125 (C-3)

δ 100-105 (acetal CH)

δ 53-56 (pyridine-OCH₃)

δ 52-55 (acetal-OCH₃)

IR (neat, cm⁻¹):

~2950-2850 (C-H stretch, alkyl)

~1580, 1470, 1430 (C=C and C=N stretch, pyridine ring)

~1100-1050 (C-O stretch, acetal and ether)

~800-700 (C-Cl stretch)

Mass Spectrometry (EI):
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Expected molecular ion peaks (M⁺) at m/z 217 and 219 in a ~3:1 ratio, characteristic of a

monochlorinated compound.

Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to

give a fragment at m/z 186/188, or the loss of the entire dimethoxymethyl group.

Conclusion
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is a synthetically versatile building block

with significant potential in drug discovery and development. While detailed experimental data

is sparse, its synthesis can be reliably predicted from fundamental organic chemistry principles.

The strategic arrangement of its functional groups provides multiple avenues for chemical

modification, making it an attractive starting material for the creation of novel and complex

molecules for biological screening. As the demand for new therapeutics continues to grow, the

importance of such well-designed chemical intermediates will undoubtedly increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fishersci.com [fishersci.com]

2. 886374-01-2|5-Chloro-3-fluoro-2-methoxypyridine|BLD Pharm [bldpharm.com]

3. calpaclab.com [calpaclab.com]

4. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine - Lead Sciences [lead-sciences.com]

5. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new
intermediates - Google Patents [patents.google.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. biosynth.com [biosynth.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-3-
(dimethoxymethyl)-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581545/docs#an-in-depth-technical-guide-to-5-
chloro-3-dimethoxymethyl-2-methoxypyridine]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.dcceew.gov.au/environment/protection/hazardous-waste/publications/safe-handling-organochlorine-pesticides-farms
https://www.mdpi.com/1422-8599/2023/4/26
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Farmer_et_al.)/17%3A_Aldehydes_and_Ketones_I/17.08%3A_Acetals_as_Protecting_Groups
https://pubs.acs.org/doi/10.1021/jo00424a040
https://pubs.acs.org/doi/10.1021/j150505a013
https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b581545?utm_src=pdf-custom-synthesis#bc-rfq
https://www.fishersci.com/store/msds?partNumber=AAH33519MD&productDescription=4-CHLRO-5-METHOXY-2-%282-P+250MG&vendorId=VN00024248&countryCode=US&language=en
https://www.bldpharm.com/products/886374-01-2.html
https://www.calpaclab.com/5-chloro-3-dimethoxymethyl-2-methoxypyridine-95-purity-c9h12clno3-250-mg/aab-aa00hitn-250mg
https://lead-sciences.com/product/5-chloro-3-dimethoxymethyl-2-methoxypyridine/
https://patents.google.com/patent/US5116993A/en
https://patents.google.com/patent/US5116993A/en
https://pdf.benchchem.com/580/Application_Notes_and_Protocols_The_Role_of_3_Chloro_5_fluoro_2_methoxypyridine_in_Medicinal_Chemistry.pdf
https://www.biosynth.com/p/NXB09106/1188091-06-6-5-chloro-3-2-methoxyphenyl-12-oxazo
https://www.benchchem.com/product/b581545/docs#an-in-depth-technical-guide-to-5-chloro-3-dimethoxymethyl-2-methoxypyridine
https://www.benchchem.com/product/b581545/docs#an-in-depth-technical-guide-to-5-chloro-3-dimethoxymethyl-2-methoxypyridine
https://www.benchchem.com/product/b581545/docs#an-in-depth-technical-guide-to-5-chloro-3-dimethoxymethyl-2-methoxypyridine
https://www.benchchem.com/product/b581545/docs#an-in-depth-technical-guide-to-5-chloro-3-dimethoxymethyl-2-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b581545?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

